![molecular formula C24H26N6O3 B2579436 (E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835910-84-4](/img/structure/B2579436.png)
(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound . It contains a quinoxaline core, which is a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline core, an amino group, a butyl group, and a carboxamide group . The presence of these functional groups can significantly influence the compound’s properties and reactivity.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
The compound’s structural features suggest potential antimicrobial activity. Researchers have investigated its effectiveness against bacterial and fungal pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .
Structure-Based Drug Design
Structure-based drug design aims to identify promising drug candidates by optimizing chemical structures. This compound’s unique arrangement provides an opportunity for rational drug design. Researchers can explore modifications to enhance its pharmacological properties, such as binding affinity, selectivity, and bioavailability .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin synthesis. Inhibiting tyrosinase activity is relevant for treating hyperpigmentation disorders and skin-related conditions. Some derivatives of this compound have shown tyrosinase inhibitory effects, suggesting potential applications in cosmetics and dermatology .
Anti-Inflammatory Properties
Certain pyrroloquinoxaline derivatives exhibit anti-inflammatory activity. Researchers have explored their effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory mediators. These findings could lead to novel anti-inflammatory drugs .
Cancer Research
Given the compound’s unique structure, it’s worth investigating its potential in cancer therapy. Researchers can explore its interactions with cancer cell lines, evaluate cytotoxicity, and assess its impact on tumor growth. Early studies suggest that it may interfere with cancer cell proliferation .
Neuroprotective Effects
Compounds with pyrroloquinoxaline scaffolds have been studied for their neuroprotective properties. Researchers have explored their ability to prevent neuronal damage, enhance cognitive function, and mitigate neurodegenerative diseases. Investigating this compound’s neuroprotective potential could yield valuable insights .
Zukünftige Richtungen
Quinoxaline derivatives, including “(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide”, have potential applications in various fields, including medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis process, and investigating its mechanism of action.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division .
Mode of Action
Similar compounds have been found to inhibit egfr . These compounds bind to the EGFR, preventing it from activating and triggering cell division .
Biochemical Pathways
Egfr inhibitors typically affect the egfr signaling pathway . This pathway is involved in cell growth and division, and its inhibition can lead to the death of cancer cells .
Result of Action
Egfr inhibitors typically lead to the death of cancer cells by preventing them from dividing .
Eigenschaften
IUPAC Name |
2-amino-N-butyl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-5-12-26-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)27-14-15-10-11-18(32-2)19(13-15)33-3/h6-11,13-14H,4-5,12,25H2,1-3H3,(H,26,31)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQJMHJDNNFXKU-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.